

# Physical and chemical properties of N-Acetyl-S-propyl-L-cysteine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Acetyl-S-propyl-L-cysteine*

Cat. No.: B027731

[Get Quote](#)

## N-Acetyl-S-propyl-L-cysteine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**N-Acetyl-S-propyl-L-cysteine** is a derivative of the widely studied N-acetylcysteine (NAC). While it is most notably recognized as a biomarker for exposure to the industrial solvent 1-bromopropane, its structural similarity to NAC suggests potential applications in areas where NAC has shown promise, including roles as an antioxidant and a precursor to glutathione. This technical guide provides a detailed overview of the known physical and chemical properties of **N-Acetyl-S-propyl-L-cysteine**, along with inferred biological activities based on the well-documented characteristics of N-acetylcysteine. This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

### Chemical and Physical Properties

**N-Acetyl-S-propyl-L-cysteine** is a white to off-white solid.<sup>[1]</sup> Its core structure consists of the amino acid L-cysteine, which is N-acetylated at the amino group and S-alkylated with a propyl group at the thiol position.

**Table 1: Physical and Chemical Properties of N-Acetyl-S-propyl-L-cysteine**

| Property          | Value  | Reference |
|-------------------|--|-----------|
| Molecular Formula | C <sub>8</sub> H <sub>15</sub> NO <sub>3</sub> S | [2]       |
| Molecular Weight  | 205.27 g/mol                                     | [2]       |
| CAS Number        | 14402-54-1                                       | [2]       |
| Appearance        | White to Off-White Solid                         | [1]       |
| Melting Point     | 88-90 °C   |           |
| Boiling Point     | 435.5 °C at 760 mmHg                             |           |
| Density           | 1.169 g/cm <sup>3</sup>                          |           |
| Solubility        | Slightly soluble in DMSO and Methanol            |           |
| Storage           | 2-8°C, under inert atmosphere                    | [1]       |

## Experimental Protocols

### Synthesis of N-Acetyl-S-propyl-L-cysteine (Representative Protocol)

A definitive, detailed synthesis protocol for **N-Acetyl-S-propyl-L-cysteine** is not widely published. However, a standard method for the S-alkylation of N-acetylcysteine can be adapted. The following is a representative protocol based on general chemical principles for the synthesis of similar N-acetyl-S-alkyl-L-cysteine derivatives.

#### Materials:

- N-acetyl-L-cysteine (NAC)
- 1-Bromopropane (or 1-iodopropane)
- Sodium hydroxide (NaOH) or other suitable base

- Ethanol or a similar polar solvent
- Hydrochloric acid (HCl) for acidification
- Ethyl acetate for extraction
- Anhydrous magnesium sulfate or sodium sulfate for drying

**Procedure:**

- Dissolution of NAC: Dissolve N-acetyl-L-cysteine in ethanol in a round-bottom flask.
- Deprotonation: Slowly add a solution of sodium hydroxide in ethanol to the NAC solution with stirring. This will deprotonate the thiol group, forming the thiolate anion, which is a more potent nucleophile. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiolate.
- Alkylation: Add 1-bromopropane to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to facilitate the SN2 reaction between the thiolate and the alkyl halide.
- Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with dilute hydrochloric acid to protonate the carboxylic acid.
- Extraction: The product is extracted from the aqueous solution using an organic solvent such as ethyl acetate.
- Drying and Evaporation: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

## **Purification of N-Acetyl-S-propyl-L-cysteine (Representative Protocol)**

The crude **N-Acetyl-S-propyl-L-cysteine** can be purified by recrystallization or column chromatography.

Recrystallization:

- Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble (e.g., a mixture of ethanol and water).
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

- If recrystallization is not effective, the crude product can be purified by silica gel column chromatography.
- A suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane mixtures) would be used to separate the product from impurities.

## HPLC-MS Analysis of N-Acetyl-S-propyl-L-cysteine

An established method for the quantification of **N-Acetyl-S-propyl-L-cysteine** in urine involves High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).<sup>[3]</sup>

Instrumentation:

- Liquid Chromatograph (LC)
- Mass Spectrometer (MS) with Electrospray Ionization (ESI)

Chromatographic Conditions (based on published methods):

- Column: C18 reverse-phase column (e.g., Aqua 3  $\mu$ m C18 150 x 4.6 mm).<sup>[3]</sup>

- Mobile Phase: A gradient of acetonitrile in water, both containing a small amount of formic acid or ammonium acetate to improve ionization.
- Flow Rate: Typically in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-20  $\mu$ L.

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), often in negative ion mode.[3]
- Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. For **N-Acetyl-S-propyl-L-cysteine**, the deprotonated molecule  $[M-H]^-$  at m/z 204.07 would be a target for monitoring.[3]

## Spectral Data (Predicted)

Specific, experimentally obtained spectra for **N-Acetyl-S-propyl-L-cysteine** are not readily available in the public domain. The following are predicted spectral characteristics based on its chemical structure and data from analogous compounds.

### Table 2: Predicted NMR and IR Spectral Data for **N-Acetyl-S-propyl-L-cysteine**

| Spectral Data       | Predicted Chemical Shifts<br>( $\delta$ ) / Frequencies (cm $^{-1}$ ) | Assignment                           |
|---------------------|---|--------------------------------------|
| $^1\text{H}$ NMR    | ~0.9 ppm (triplet, 3H)  | -CH $_3$ (propyl group)              |
|                     | ~1.6 ppm (sextet, 2H)   | -CH $_2$ - (middle of propyl group)  |
|                     | ~2.0 ppm (singlet, 3H)  | -C(O)CH $_3$ (acetyl group)          |
|                     | ~2.5 ppm (triplet, 2H)  | S-CH $_2$ - (propyl group)           |
|                     | ~3.0 ppm (multiplet, 2H)  | $\beta$ -CH $_2$ (cysteine backbone) |
|                     | ~4.5 ppm (multiplet, 1H)  | $\alpha$ -CH (cysteine backbone)     |
|                     | ~8.0 ppm (doublet, 1H)  | -NH- (amide)                         |
|                     | ~10-12 ppm (broad singlet, 1H)  | -COOH (carboxylic acid)              |
| $^{13}\text{C}$ NMR | ~13 ppm   | -CH $_3$ (propyl group)              |
|                     | ~23 ppm   | -C(O)CH $_3$ (acetyl group)          |
|                     | ~23 ppm   | -CH $_2$ - (middle of propyl group)  |
|                     | ~34 ppm   | S-CH $_2$ - (propyl group)           |
|                     | ~35 ppm   | $\beta$ -CH $_2$ (cysteine backbone) |
|                     | ~53 ppm   | $\alpha$ -CH (cysteine backbone)     |
|                     | ~170 ppm  | -C=O (amide)                         |
|                     | ~173 ppm  | -C=O (carboxylic acid)               |
| Mass Spec (ESI-)    | m/z 204.07  | [M-H] $^-$                           |
| Infrared (IR)       | ~3300 cm $^{-1}$ (broad)  | O-H stretch (carboxylic acid)        |
|                     | ~3200-3400 cm $^{-1}$   | N-H stretch (amide)                  |
|                     | ~2800-3000 cm $^{-1}$   | C-H stretch (aliphatic)              |
|                     | ~1700-1725 cm $^{-1}$   | C=O stretch (carboxylic acid)        |
|                     | ~1640-1680 cm $^{-1}$   | C=O stretch (amide I)                |

---

~1520-1570 cm<sup>-1</sup>

N-H bend (amide II)

---

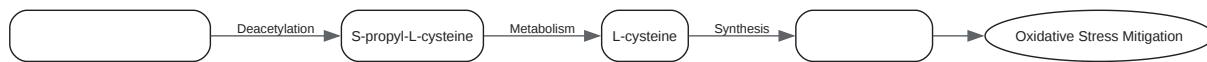
## Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and signaling pathways of **N-Acetyl-S-propyl-L-cysteine** is scarce. However, its close structural relationship to N-acetylcysteine (NAC) allows for informed predictions of its likely biological roles. NAC is a well-established antioxidant and a precursor to the intracellular antioxidant glutathione (GSH).<sup>[4]</sup> It is plausible that **N-Acetyl-S-propyl-L-cysteine** shares these fundamental properties.

## Antioxidant Activity and Glutathione Precursor

**N-Acetyl-S-propyl-L-cysteine** is expected to act as a precursor to L-cysteine, thereby supporting the synthesis of glutathione.<sup>[4][5][6][7]</sup> The availability of cysteine is the rate-limiting step in GSH synthesis. By providing a source of cysteine, **N-Acetyl-S-propyl-L-cysteine** can help replenish intracellular GSH levels, which is crucial for protecting cells from oxidative damage.<sup>[8][9]</sup>

The proposed mechanism involves the deacetylation of **N-Acetyl-S-propyl-L-cysteine** to S-propyl-L-cysteine, followed by further metabolism that can release cysteine. This cysteine can then be incorporated into glutathione.



[Click to download full resolution via product page](#)

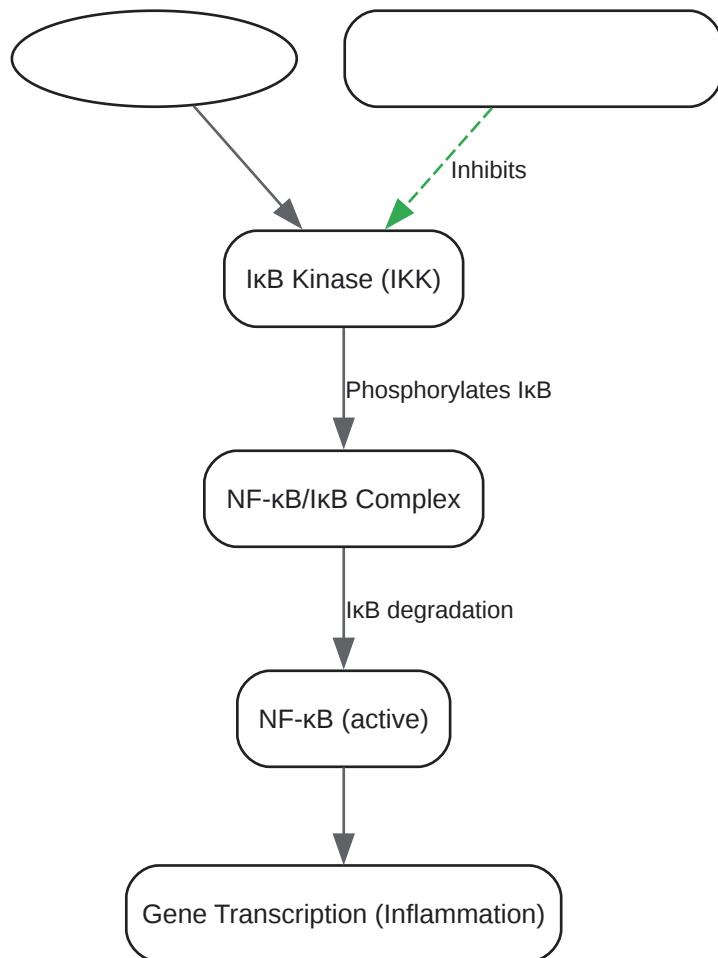
Caption: Proposed pathway for **N-Acetyl-S-propyl-L-cysteine** as a glutathione precursor.

## Potential Signaling Pathway Involvement

Based on the known actions of NAC, **N-Acetyl-S-propyl-L-cysteine** may influence several signaling pathways, primarily through its ability to modulate the cellular redox state.

- **NF-κB Pathway:** Oxidative stress is a known activator of the NF-κB signaling pathway, which leads to the transcription of pro-inflammatory cytokines. By reducing oxidative stress, **N-**

**Acetyl-S-propyl-L-cysteine** may inhibit the activation of NF-κB.[10]



[Click to download full resolution via product page](#)

Caption: Potential inhibition of the NF-κB pathway by **N-Acetyl-S-propyl-L-cysteine**.

- MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, such as JNK and p38, are also sensitive to redox changes and are often activated by oxidative stress. NAC has been shown to modulate these pathways, and it is conceivable that **N-Acetyl-S-propyl-L-cysteine** could have similar effects.[11]

## Conclusion

**N-Acetyl-S-propyl-L-cysteine** is a molecule of interest primarily due to its role as a biomarker. However, its structural similarity to N-acetylcysteine suggests a broader potential for biological activity, particularly as an antioxidant and glutathione precursor. This guide provides a

summary of its known physical and chemical properties and outlines potential experimental approaches and biological functions. Further research is warranted to fully elucidate the specific properties and potential therapeutic applications of **N-Acetyl-S-propyl-L-cysteine**, distinguishing it from its more well-known parent compound. The information and protocols provided herein are intended to serve as a starting point for such investigations.

#### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetyl-S-propyl-L-cysteine | C8H15NO3S | CID 3084195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-L-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alamaya.net [alamaya.net]
- 6. molecularprovisions.com [molecularprovisions.com]
- 7. N-acetyl cysteine as a glutathione precursor for schizophrenia--a double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of N-acetyl-L-cysteine on chronic heat stress-induced oxidative stress and inflammation in the ovaries of growing pullets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetyl-L-cysteine attenuates oxidative damage and neurodegeneration in rat brain during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Physical and chemical properties of N-Acetyl-S-propyl-L-cysteine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b027731#physical-and-chemical-properties-of-n-acetyl-s-propyl-l-cysteine>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)